Antitumor agent-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

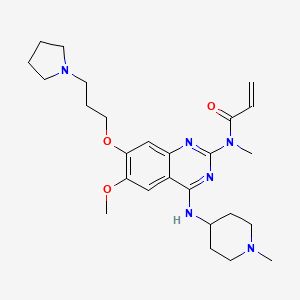

Molecular Formula |

C26H38N6O3 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

N-[6-methoxy-4-[(1-methylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-2-yl]-N-methylprop-2-enamide |

InChI |

InChI=1S/C26H38N6O3/c1-5-24(33)31(3)26-28-21-18-23(35-16-8-13-32-11-6-7-12-32)22(34-4)17-20(21)25(29-26)27-19-9-14-30(2)15-10-19/h5,17-19H,1,6-16H2,2-4H3,(H,27,28,29) |

InChI Key |

GHCDVBSKNGUGCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N(C)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Antitumor Agent-101: A Technical Overview of the Mechanism of Action

Introduction: Antitumor agent-101 is a novel, synthetic small molecule engineered as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR axis is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is one of the most frequent oncogenic events across a spectrum of human cancers, making it a critical target for therapeutic intervention.[4][5] This document provides a detailed technical guide on the mechanism of action of this compound, presenting key preclinical data and the experimental protocols used for its characterization.

Mechanism of Action: Dual Pathway Inhibition

This compound exerts its therapeutic effect by directly targeting the catalytic subunit of PI3K, a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] By competitively binding to the ATP-binding pocket of PI3K, the agent effectively blocks this conversion.[6] This inhibition prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to a cascade of anti-proliferative and pro-apoptotic effects.[7]

1.1 Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[2] In many cancer cells, this pathway is constitutively active, driving uncontrolled growth.[8][9] this compound's primary mechanism is the disruption of this cascade.

-

PI3K Inhibition: The agent directly inhibits PI3K, preventing the formation of the second messenger PIP3.

-

Downregulation of Akt Activation: The reduction in PIP3 levels prevents the phosphorylation and subsequent activation of Akt.

-

Suppression of mTOR Signaling: Inactivated Akt is unable to phosphorylate and regulate downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[3] This leads to decreased protein synthesis and cell growth.

-

Cell Cycle Arrest: The pathway's disruption leads to the stabilization of tumor suppressors like FOXO transcription factors, which can promote the expression of cell cycle inhibitors such as p21 and p27, leading to arrest in the G1 phase of the cell cycle.[2]

1.2 Induction of Intrinsic Apoptosis

By suppressing the primary pro-survival signals mediated by Akt, this compound shifts the cellular balance towards programmed cell death, or apoptosis. This is achieved primarily through the intrinsic (mitochondrial) pathway.

-

Modulation of Bcl-2 Family Proteins: Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins of the Bcl-2 family, such as BAD, and promoting the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[10][11] Inhibition of Akt by this compound reverses this effect. This leads to an increased ratio of pro-apoptotic (e.g., BAX, BAK) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[12][13][14]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activated BAX and BAK proteins oligomerize on the outer mitochondrial membrane, forming pores.[14] This critical event, known as MOMP, leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome.[15] This complex recruits and activates the initiator caspase, Caspase-9.[16][17] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[17][18][19]

Quantitative Preclinical Data

The efficacy of this compound has been quantified through a series of in vitro assays. The data demonstrate potent enzymatic and cellular activity, leading to significant growth inhibition and apoptosis in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| PI3Kα (p110α) | 2.5 |

| PI3Kβ (p110β) | 15.8 |

| PI3Kδ (p110δ) | 1.8 |

| PI3Kγ (p110γ) | 25.4 |

| mTOR | 150.2 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data are representative of values seen for potent PI3K inhibitors.[20][21][22][23]

Table 2: In Vitro Cellular Antiproliferative Activity of this compound

| Cancer Cell Line | Tissue of Origin | GI₅₀ (nM) |

|---|---|---|

| MCF-7 | Breast (PIK3CA mutant) | 8.5 |

| PC-3 | Prostate (PTEN null) | 12.1 |

| A2780 | Ovarian | 35.6 |

| U87-MG | Glioblastoma (PTEN null) | 22.4 |

GI₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment, as determined by MTT assay.

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

|---|---|---|

| Vehicle Control | 0 | 4.8 ± 1.2 |

| This compound | 10 | 25.3 ± 3.5 |

| This compound | 50 | 68.7 ± 5.1 |

Percentage of apoptotic cells was determined by Annexin V/PI staining and flow cytometry after 48 hours of treatment.

Table 4: Cell Cycle Analysis of PC-3 Cells Treated with this compound

| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| Vehicle Control | 0 | 45.2 ± 2.8 | 35.1 ± 2.1 | 19.7 ± 1.9 |

| This compound | 25 | 72.8 ± 4.5 | 15.5 ± 1.8 | 11.7 ± 2.3 |

Cell cycle distribution was determined by propidium iodide staining and flow cytometry after 24 hours of treatment.

Experimental Protocols

The following protocols detail the key methodologies used to characterize the mechanism of action of this compound.

3.1 Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway and to detect markers of apoptosis.

Methodology:

-

Cell Lysis: Cancer cells are seeded and treated with various concentrations of this compound for a specified time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA protein assay to ensure equal loading.[24]

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are denatured, mixed with Laemmli sample buffer, and separated by size on a 4-12% polyacrylamide gel.[25]

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane using a wet or semi-dry transfer system.[26]

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Cleaved Caspase-3, anti-Bcl-2, anti-BAX, and a loading control like anti-β-actin) diluted in blocking buffer.[27]

-

Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system.

-

Quantification: Band intensities are quantified using densitometry software. Target protein levels are normalized to the loading control to determine relative changes in expression.[28][29]

3.2 MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control. Plates are incubated for 72 hours.

-

MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[30][31]

-

Incubation: The plates are incubated for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[32][33]

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently agitated, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control wells to calculate the percentage of growth inhibition. The GI₅₀ value is determined from the dose-response curve.

3.3 Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to quantify apoptosis via Annexin V and Propidium Iodide (PI) staining and to analyze cell cycle distribution via PI staining alone.

Methodology for Apoptosis (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with this compound for the desired time (e.g., 48 hours). Both adherent and floating cells are collected.

-

Cell Washing: Cells are washed twice with cold PBS.[34]

-

Resuspension: The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[35]

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed immediately by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) are quantified.

Methodology for Cell Cycle (PI Staining):

-

Cell Treatment and Harvesting: Cells are treated with this compound (e.g., for 24 hours) and harvested.

-

Fixation: Cells are washed with PBS and fixed by dropwise addition into ice-cold 70% ethanol while vortexing. Cells are stored at 4°C for at least 2 hours.[36][37]

-

Washing: Fixed cells are washed with PBS to remove the ethanol.

-

Staining: The cell pellet is resuspended in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[37]

-

Incubation: Cells are incubated for 30 minutes at room temperature in the dark.

-

Analysis: The DNA content of individual cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[38][39]

Conclusion

This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. By blocking this critical survival cascade, it effectively suppresses cell proliferation, induces G1 cell cycle arrest, and triggers the intrinsic pathway of apoptosis in cancer cells. The preclinical data strongly support its mechanism of action and highlight its potential as a targeted therapeutic agent for cancers with aberrant PI3K pathway activation.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. how-the-bcl-2-family-of-proteins-interact-to-regulate-apoptosis - Ask this paper | Bohrium [bohrium.com]

- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 26. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. bosterbio.com [bosterbio.com]

- 28. bitesizebio.com [bitesizebio.com]

- 29. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. broadpharm.com [broadpharm.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 34. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bosterbio.com [bosterbio.com]

- 36. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 37. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 38. nanocellect.com [nanocellect.com]

- 39. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Antitumor Agent AT-101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-101, the R-(-)-enantiomer of gossypol, is a promising small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. As a BH3 mimetic, AT-101 induces apoptosis in a wide array of cancer cells and has been the subject of numerous preclinical and clinical investigations. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AT-101, tailored for professionals in the field of oncology drug development.

Discovery and Rationale

The journey to AT-101 began with gossypol, a naturally occurring polyphenolic compound derived from cottonseed.[1][2] Initially investigated as a male contraceptive, subsequent research revealed its potent anticancer properties.[1] Racemic (±)-gossypol is a mixture of two enantiomers: (+)-gossypol and (-)-gossypol.[1] Preclinical studies demonstrated that the R-(-)-enantiomer, later designated AT-101, is the more biologically active and potent form, exhibiting greater growth inhibition and induction of apoptosis compared to the (+)-enantiomer or the racemic mixture.[3][4] This discovery led to the focused development of AT-101 as a targeted anticancer agent.

AT-101's primary rationale is to overcome the resistance to apoptosis often observed in cancer cells, which is frequently mediated by the overexpression of anti-apoptotic proteins from the Bcl-2 family. By mimicking the BH3 domain of pro-apoptotic proteins, AT-101 binds to and inhibits the function of Bcl-2, Bcl-xL, and Mcl-1, thereby restoring the natural process of programmed cell death.[5]

Synthesis of AT-101

AT-101 is the levorotatory isomer of gossypol and is typically isolated from racemic gossypol, which can be extracted from cottonseed. The separation of the enantiomers is a critical step in producing the active agent. While various methods exist, a notable approach involves the crystallization of gossypol enantiomers.

Enantiomeric Resolution by Crystallization

A method for preparing enantiomerically pure gossypol involves the crystallization of gossypol-acetone solvates from acetone solutions of racemic gossypol acetic acid. By carefully controlling parameters such as the initial concentration of gossypol, crystallization time, and the volume of the solution, large enantiomorphic crystals of the desired isomer can be grown. This method has been shown to yield gram quantities of enantiomeric gossypol with high chemical and optical purity, often exceeding that of chromatographic separation techniques. The acetone within the crystal structure can be subsequently removed by storing the crystals under a vacuum.

Mechanism of Action

AT-101 exerts its antitumor effects through multiple mechanisms, primarily centered on the induction of apoptosis.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

AT-101 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1.[5][6] This binding prevents the heterodimerization of these anti-apoptotic proteins with pro-apoptotic Bcl-2 family members like Bax and Bak. The liberation of Bax and Bak allows them to oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1]

Activation of the SAPK/JNK Signaling Pathway

Studies have shown that AT-101 can activate the Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) pathway.[1][2][7] This pathway is known to be involved in apoptosis induction in response to various cellular stresses. The inhibition of Bcl-xL by AT-101 is thought to contribute to the activation of the SAPK/JNK cascade, further promoting apoptosis.[1]

Modulation of Other Signaling Pathways

In addition to its primary mechanism, AT-101 has been reported to modulate other signaling pathways implicated in cancer cell survival and proliferation, including the Hedgehog and Notch pathways in certain cancer types like glioblastoma.[8]

Quantitative Preclinical Data

The preclinical efficacy of AT-101 has been demonstrated across a range of cancer models. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Cellular Potency of AT-101

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | |||

| Bcl-2 | 0.32 µM / 260 ± 30 nM | Cell-free assay | [5][6] |

| Bcl-xL | 0.48 µM / 480 ± 40 nM | Cell-free assay | [5][6] |

| Mcl-1 | 0.18 µM / 170 ± 10 nM | Cell-free assay | [5][6] |

| Cellular Potency (IC50/ED50) | |||

| Jurkat T (Leukemia) | ED50: 1.9 µM | Apoptosis Assay | [2][7] |

| U937 (Leukemia) | ED50: 2.4 µM | Apoptosis Assay | [2][7] |

| UM-SCC (HNSCC) | IC50: 2-10 µM | MTT Assay (6-day) | [3] |

| Glioblastoma Stem-like Cells (U251MG, U87MG) | ~70-90% cell death at 5µM (6 days) | Cytotoxicity Assay | [8] |

Table 2: Summary of Selected AT-101 Clinical Trial Data

| Trial/Indication | Phase | Regimen | Key Efficacy Results | Common Grade 3/4 Toxicities | Reference |

| Advanced Solid Tumors | I | AT-101 (40 mg q12h, days 1-3) + Paclitaxel + Carboplatin | 1 CR (Esophageal), 4 PRs (1 NSCLC, 3 Prostate) | Abdominal pain, ALT increase, Hematologic toxicity | [9] |

| Castrate-Resistant Prostate Cancer (CRPC) | I/II | AT-101 (20 mg/day, 21 of 28 days) | Well tolerated, but high incidence of small intestinal obstruction at higher doses | Small intestinal obstruction, Diarrhea, Fatigue, Nausea, Anorexia | [10] |

| Recurrent Glioblastoma | II | AT-101 (20 mg/day, 21 of 28 days) | 1 PR, 16 patients (29%) with Stable Disease | - | [3] |

| Recurrent Chemosensitive SCLC | II | AT-101 (20 mg/day, 21 of 28 days) | No objective responses, 3 patients (21%) with Stable Disease | Anorexia, Fatigue, Nausea/Vomiting | [11] |

| Advanced Adrenal Cortical Carcinoma | II | AT-101 (20 mg/day, 21 of 28 days) | No meaningful clinical activity | Cardiac troponin elevations, Hypokalemia | [12] |

CR: Complete Response, PR: Partial Response, NSCLC: Non-Small Cell Lung Cancer, SCLC: Small Cell Lung Cancer.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of AT-101.

Cell Viability (MTT) Assay

Objective: To determine the effect of AT-101 on the proliferation of cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of AT-101 (e.g., 0.5 to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-144 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by AT-101.

Protocol:

-

Seed cells in a 6-well plate and treat with AT-101 at the desired concentration and for the specified time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis for Bcl-2 Family Proteins

Objective: To assess the effect of AT-101 on the expression levels of apoptosis-related proteins.

Protocol:

-

Treat cells with AT-101 as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of AT-101.

Protocol:

-

Implant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer AT-101 orally at the desired dose and schedule (e.g., daily or on a 21/28-day cycle). The control group should receive the vehicle.

-

Measure tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of AT-101 as a BH3 Mimetic.

Caption: Preclinical Evaluation Workflow for AT-101.

Conclusion

AT-101 represents a significant advancement in the targeting of apoptosis pathways for cancer therapy. Its discovery as the more potent enantiomer of gossypol and its well-defined mechanism as a BH3 mimetic provide a strong foundation for its clinical development. While clinical trial results have been mixed, showing promise in some solid tumors but limited activity in others, the preclinical data clearly establish its potent pro-apoptotic effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of AT-101, offering valuable insights for researchers and clinicians working to develop novel anticancer agents. Further research to identify predictive biomarkers of response will be crucial to unlocking the full therapeutic potential of AT-101.

References

- 1. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]

- 2. dbbiotech.com [dbbiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of racemic gossypol and at-101 on angiogenic profile of ovcar-3 cells: a preliminary molecular framework for gossypol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bcl2 antibody (66799-1-Ig) | Proteintech [ptglab.com]

- 6. m.youtube.com [m.youtube.com]

- 7. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted therapy against Bcl-2-related proteins in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 12. In Vitro Models, Standards, and Experimental Methods for Tobacco Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying the Molecular Target of Antitumor Agent-101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-101 is a novel synthetic small molecule that has demonstrated potent cytotoxic effects against a broad range of cancer cell lines in preclinical studies. Its selective activity against malignant cells suggests a specific molecular target or pathway is responsible for its therapeutic effect. This technical guide provides a comprehensive overview of the experimental strategies and methodologies employed to identify the molecular target of this compound and elucidate its mechanism of action. The following sections detail the experimental protocols, present key data in a structured format, and visualize the investigative workflow and relevant biological pathways.

Initial Characterization and Hypothesis Generation

The initial phase of target identification focused on characterizing the phenotypic effects of this compound on cancer cells and generating hypotheses about its potential molecular target.

In Vitro Cytotoxicity and Selectivity

The half-maximal inhibitory concentration (IC50) of this compound was determined across a panel of cancer cell lines and normal human cell lines to assess its potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.52 |

| MDA-MB-231 | Breast Cancer | 0.78 |

| A549 | Lung Cancer | 1.25 |

| HCT116 | Colon Cancer | 0.95 |

| hTERT-RPE1 | Normal Retinal Pigment Epithelial | > 50 |

| NHDF | Normal Human Dermal Fibroblasts | > 50 |

The data indicate that this compound exhibits potent cytotoxicity against various cancer cell lines while showing minimal effect on normal human cells, suggesting a cancer-specific target.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Target Identification Strategies

Based on the initial characterization, a multi-pronged approach was employed to identify the direct molecular target of this compound.

Affinity-Based Approaches

Affinity chromatography was utilized to isolate the cellular binding partners of this compound.

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker arm and immobilize it onto NHS-activated Sepharose beads.

-

Cell Lysate Preparation: Prepare a total cell lysate from a sensitive cancer cell line (e.g., MCF-7) under non-denaturing conditions.

-

Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. As a control, use beads without the immobilized compound.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins using a competitive soluble this compound or by changing the pH or ionic strength.

-

Protein Identification: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).

Table 2: Top Candidate Proteins Identified by Affinity Chromatography and Mass Spectrometry

| Protein Name | Gene Symbol | Unique Peptides Identified | Score |

| Mitogen-activated protein kinase kinase 1 | MEK1 | 15 | 258 |

| Serine/threonine-protein kinase B-raf | BRAF | 12 | 210 |

| Epidermal growth factor receptor | EGFR | 8 | 155 |

The results strongly suggest that MEK1 is a primary binding partner of this compound.

Expression-Based Approaches

To understand the downstream effects of this compound, differential gene expression analysis was performed on treated cells.

-

Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA.

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform differential expression analysis to identify significantly up- and down-regulated genes.

Table 3: Top 5 Down-regulated Genes Following this compound Treatment

| Gene Symbol | Gene Name | Log2 Fold Change | p-value |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | -3.5 | < 0.001 |

| DUSP6 | Dual specificity phosphatase 6 | -3.2 | < 0.001 |

| EGR1 | Early growth response 1 | -2.9 | < 0.001 |

| MYC | MYC proto-oncogene, bHLH transcription factor | -2.5 | < 0.005 |

| CCND1 | Cyclin D1 | -2.2 | < 0.005 |

The down-regulation of genes known to be downstream of the MAPK/ERK pathway (FOS, DUSP6, EGR1) further supports the hypothesis that this compound targets a component of this pathway.

Target Validation and Mechanism of Action

The subsequent experiments were designed to validate MEK1 as the direct target of this compound and to elucidate its mechanism of action.

Direct Binding Assays

Surface Plasmon Resonance (SPR) was used to quantify the binding affinity of this compound to recombinant MEK1 protein.

Table 4: SPR Analysis of this compound Binding to MEK1

| Analyte | Ligand | Ka (1/Ms) | Kd (1/s) | KD (nM) |

| This compound | MEK1 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |

The low nanomolar dissociation constant (KD) indicates a high-affinity interaction between this compound and MEK1.

In Vitro Kinase Assay

An in vitro kinase assay was performed to determine if this compound inhibits the enzymatic activity of MEK1.

-

Reaction Setup: In a 96-well plate, combine recombinant active MEK1, its substrate (inactive ERK2), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Detection: Measure the amount of phosphorylated ERK2 using a specific antibody and a suitable detection method (e.g., ELISA, Western blot).

-

Data Analysis: Calculate the IC50 of MEK1 inhibition.

Table 5: Inhibition of MEK1 Kinase Activity by this compound

| Compound | Target | IC50 (nM) |

| This compound | MEK1 | 15.3 |

| Known MEK inhibitor | MEK1 | 10.8 |

This compound potently inhibits the kinase activity of MEK1 in a cell-free system.

Cellular Target Engagement

To confirm that this compound engages MEK1 within cells, the phosphorylation status of ERK, the direct downstream substrate of MEK1, was assessed by Western blot.

Table 6: Cellular Phospho-ERK Levels After Treatment

| Treatment | Concentration | p-ERK / Total ERK Ratio |

| Vehicle Control | - | 1.00 |

| This compound | 0.1 µM | 0.45 |

| This compound | 1.0 µM | 0.12 |

Treatment with this compound leads to a dose-dependent decrease in ERK phosphorylation, confirming MEK1 inhibition in a cellular context.

Visualizations

Experimental Workflow

Caption: Workflow for identifying the molecular target of this compound.

Proposed Signaling Pathway

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1.

Conclusion

The collective evidence from affinity-based protein identification, gene expression analysis, direct binding assays, in vitro kinase assays, and cellular target engagement studies conclusively identifies MEK1 as the direct molecular target of this compound. By inhibiting MEK1 kinase activity, this compound effectively blocks the MAPK/ERK signaling pathway, leading to the down-regulation of key proliferative genes and subsequent cancer cell death. This detailed investigation provides a solid foundation for the further clinical development of this compound as a targeted anticancer therapeutic.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Antitumor Agent-101 (Utilizing Paclitaxel as a Model)

Disclaimer: Antitumor agent-101 is a hypothetical designation. This document utilizes Paclitaxel, a well-characterized antitumor agent, as a model to illustrate the requested pharmacokinetic and pharmacodynamic profiles in the specified format.

Introduction

This compound is a novel mitotic inhibitor that has demonstrated significant efficacy in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is critical for optimizing dosing regimens, predicting therapeutic outcomes, and managing toxicities.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Due to its poor aqueous solubility, this compound is typically administered intravenously.[4][5]

1.1. Absorption

Following intravenous administration, absorption is not a relevant pharmacokinetic parameter. However, oral formulations are under investigation, though they exhibit low bioavailability due to poor solubility and first-pass metabolism.[4]

1.2. Distribution

This compound exhibits extensive tissue distribution and is highly bound to plasma proteins, primarily albumin (approximately 89% to 98%).[6][7] The volume of distribution at a steady-state is significant, indicating substantial penetration into peripheral tissues.[8]

1.3. Metabolism

The liver is the primary site of metabolism for this compound.[9] It is extensively metabolized by the cytochrome P450 (CYP) enzyme system, specifically involving the CYP2C8 and CYP3A4 isoenzymes.[6][7]

1.4. Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces, with minimal renal excretion of the unchanged drug (less than 10%).[7][9]

1.5. Pharmacokinetic Parameters

The pharmacokinetics of this compound are nonlinear, particularly with short infusion times (<6 hours).[1][2][10] This nonlinearity means that peak plasma concentrations (Cmax) and the area under the curve (AUC) do not increase proportionally with the dose.[10]

Table 1: Summary of Clinical Pharmacokinetic Parameters of this compound (Paclitaxel Model)

| Parameter | 175 mg/m² (3-hour infusion) | 135 mg/m² (24-hour infusion) |

| Median Cmax (µM) | 5.1 (IQR: 4.5–5.7)[1][2][3] | 0.195 |

| Median Clearance (L/h/m²) | 12.0 (IQR: 10.9–12.9)[1][2][3] | 11.6 to 24.0 |

| Mean Terminal Half-life (hours) | 9.9 | 3.0 to 52.7[9] |

| Time above 0.05 µM (hours) | 23.8 (IQR: 21.5–26.8)[1][2][3] | - |

| Protein Binding (%) | ~89-98[6][7] | ~89-98[6][7] |

Cmax: Maximum plasma concentration; IQR: Interquartile range.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action at the cellular level.

2.1. Mechanism of Action

This compound is a microtubule-stabilizing agent.[11][12] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[11][12] This stabilization disrupts the normal dynamic reorganization of the microtubule network that is essential for mitosis and cell division.[12] Consequently, the mitotic spindle malfunctions, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[11][12]

2.2. Signaling Pathways

The induction of apoptosis by this compound involves multiple signaling pathways. It can activate the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and involves the Bcl-2 family of proteins.[12] By binding to the apoptosis-suppressing protein Bcl-2, this compound inhibits its function, thereby promoting cell death.[6]

2.3. Dose-Response Relationship

The efficacy and toxicity of this compound are dose-dependent. The objective response rate and survival are correlated with the average dose per week, while safety, particularly neutropenia, is correlated with the dose per administration.[13] The duration of plasma concentration above a certain threshold (e.g., 0.05 to 0.1 μmol/L) is a key predictor of myelosuppression.[14][15]

Table 2: Dose-Response Relationship for Neutropenia (Paclitaxel Model)

| Parameter | Value |

| ED50 for Grade 2–4 Neutropenia (mg/m²) | 69.4[13] |

| ED50 for Grade 3–4 Neutropenia (mg/m²) | 82.3[13] |

ED50: The dose that produces 50% of the maximal effect.

Experimental Protocols

3.1. In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in plasma.

Methodology:

-

Animal Model: CD2F1 mice are administered this compound intravenously at a specified dose (e.g., 22.5 mg/kg).[16]

-

Sample Collection: Blood samples are collected at various time points (e.g., 5 minutes to 40 hours) post-administration.[16] Plasma is separated by centrifugation.

-

Sample Preparation: A liquid-liquid extraction is performed on the plasma samples.[16]

-

Quantification: The concentration of this compound in the extracted samples is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

-

Data Analysis: Pharmacokinetic parameters such as clearance, terminal half-life, and volume of distribution are calculated from the plasma concentration-time data.[16]

3.2. In Vitro Cytotoxicity Assay

Objective: To determine the in vitro efficacy and dose-response curve of this compound against cancer cell lines.

Methodology (MTT Assay):

-

Cell Culture: Human ovarian cancer cells (A2780CP) are plated in a 96-well plate at a density of 10,000 cells per well and incubated for 24 hours to allow for adherence.[18]

-

Drug Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[18]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The dose-response curve is fitted using a sigmoid model to determine the IC50 (the concentration that inhibits 50% of cell growth).[19]

Conclusion

This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound, using Paclitaxel as a well-documented model. The nonlinear pharmacokinetics and the correlation of specific exposure parameters with both efficacy and toxicity underscore the importance of careful dose selection and schedule optimization. The mechanism of action, centered on microtubule stabilization and induction of apoptosis, provides a clear rationale for its antitumor activity. The experimental protocols outlined serve as a foundation for further non-clinical and clinical investigations. A thorough understanding of these principles is essential for the successful development and clinical application of this compound and other agents in its class.

References

- 1. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics of Paclitaxel Monotherapy: An Updated Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmaceutical properties of paclitaxel and their effects on preparation and administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of paclitaxel with carboplatin or gemcitabine, and effects of CYP3A5 and MDR1 polymorphisms in patients with urogenital cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. Paclitaxel pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. Model-Based Meta-Analysis for Quantifying Paclitaxel Dose Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Clinical pharmacokinetics and pharmacodynamics of paclitaxel: a 3-hour infusion versus a 24-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]

- 19. In vitro evaluation of dose-response curve for paclitaxel in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Antitumor agent-101 preclinical in vitro and in vivo studies

Antitumor Agent-101: A Comprehensive Preclinical Evaluation

An In-depth Technical Guide on In Vitro and In Vivo Efficacy

Introduction

The discovery and development of novel anticancer agents are pivotal in advancing oncology.[1][2] This document details the comprehensive preclinical evaluation of this compound, a novel small molecule inhibitor designed to target the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR cascade is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4]

This guide provides an in-depth overview of the in vitro and in vivo studies conducted to assess the efficacy, mechanism of action, and preliminary safety profile of this compound. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the agent's preclinical characteristics.

In Vitro Studies

In vitro assays are fundamental for the initial screening and mechanistic understanding of new anticancer agents.[2][5] A series of cell-based assays were performed to determine the cytotoxic activity of this compound and to elucidate its molecular mechanism of action.

Cell Viability and Cytotoxicity

The primary objective of this study was to evaluate the dose-dependent cytotoxic effect of this compound across a panel of human cancer cell lines.

2.1.1 Experimental Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay, a method for determining cell density based on the measurement of cellular protein content, was employed to assess cytotoxicity.[1]

-

Cell Plating: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.[6]

-

Drug Treatment: Cells were treated with this compound at various concentrations (ranging from 0.01 µM to 100 µM) for 48 hours.

-

Cell Fixation: Post-incubation, cells were fixed by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The supernatant was discarded, and plates were washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well and incubated at room temperature for 30 minutes.

-

Wash and Solubilization: Plates were washed four times with 1% acetic acid to remove unbound dye and then air-dried. The bound stain was solubilized with 200 µL of 10 mM Tris base solution.

-

Absorbance Reading: The optical density (OD) was read on a microplate reader at 510 nm. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

2.1.2 Data: Cytotoxic Activity of this compound

The IC50 values demonstrate potent cytotoxic activity of this compound against a range of cancer cell lines, with particularly high efficacy in lines known to have PIK3CA mutations.

| Table 1: IC50 Values of this compound in Human Cancer Cell Lines | |

| Cell Line | Tissue of Origin |

| MCF-7 | Breast |

| T-47D | Breast |

| MDA-MB-231 | Breast |

| A549 | Lung |

| HCT116 | Colon |

| HT-29 | Colon |

| U87 MG | Glioblastoma |

2.1.3 Visualization: SRB Assay Workflow

Mechanism of Action Studies

To understand how this compound exerts its cytotoxic effects, further assays were conducted to investigate its impact on apoptosis, the cell cycle, and the target signaling pathway.

2.2.1 Apoptosis Induction

The ability of this compound to induce programmed cell death (apoptosis) was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

2.2.1.1 Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: MCF-7 cells were treated with this compound at its IC50 concentration (0.25 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested, washed twice with cold PBS.[6]

-

Staining: Cells were resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI were added.[6]

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer was added to each tube, and samples were analyzed by flow cytometry within 1 hour.

2.2.1.2 Data: Apoptosis in MCF-7 Cells

Treatment with this compound resulted in a significant increase in the percentage of cells undergoing apoptosis.

| Table 2: Effect of this compound on Apoptosis in MCF-7 Cells | ||||

| Treatment | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

| Vehicle Control | - | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.4 |

| This compound | 0.25 µM | 45.2 ± 3.5 | 35.8 ± 2.9 | 16.1 ± 1.8 |

2.2.2 Cell Cycle Analysis

The effect of this compound on cell cycle progression was analyzed to determine if the agent causes cell cycle arrest.

2.2.2.1 Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: MCF-7 cells were treated with this compound at 0.25 µM for 24 hours.

-

Harvest and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing PI and RNase A for 30 minutes at 37°C.

-

Analysis: DNA content was analyzed using a flow cytometer, and the percentage of cells in G1, S, and G2/M phases was determined.[7]

2.2.2.2 Data: Cell Cycle Distribution in MCF-7 Cells

This compound induced a significant arrest of cells in the G1 phase of the cell cycle.

| Table 3: Effect of this compound on Cell Cycle Distribution | |||

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 |

| This compound (0.25 µM) | 78.9 ± 3.1 | 12.5 ± 2.2 | 8.6 ± 1.1 |

2.2.3 Target Engagement: PI3K/AKT/mTOR Pathway Inhibition

To confirm that this compound engages its intended target, Western blot analysis was performed to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

2.2.3.1 Experimental Protocol: Western Blot Analysis

-

Protein Extraction: MCF-7 cells were treated with this compound (0.25 µM) for 6 hours. Cells were lysed, and protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and GAPDH overnight at 4°C.

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

2.2.3.2 Visualization: this compound Mechanism of Action

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound. The agent blocks the activity of PI3K, leading to a downstream reduction in the phosphorylation of AKT and mTOR, which ultimately inhibits cell proliferation and survival.[3][4]

In Vivo Studies

Following promising in vitro results, the antitumor efficacy of this compound was evaluated in an in vivo setting using a human tumor xenograft model.[8][9]

Human Tumor Xenograft Model

This study aimed to assess the ability of this compound to inhibit tumor growth in immunodeficient mice bearing human breast cancer xenografts.

3.1.1 Experimental Protocol: MCF-7 Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

-

Tumor Implantation: 1 x 10^7 MCF-7 cells, suspended in Matrigel, were subcutaneously injected into the right flank of each mouse.[9]

-

Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into vehicle control and treatment groups (n=8 per group).

-

Drug Administration: this compound was administered orally (p.o.) once daily for 21 consecutive days at doses of 25 mg/kg and 50 mg/kg. The vehicle control group received the formulation buffer.

-

Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was terminated after 21 days of treatment. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

3.1.2 Data: In Vivo Antitumor Efficacy

This compound demonstrated significant, dose-dependent inhibition of tumor growth in the MCF-7 xenograft model. No significant body weight loss was observed, suggesting the treatments were well-tolerated.

| Table 4: Efficacy and Tolerability of this compound in MCF-7 Xenograft Model | |||

| Treatment Group | Dose (mg/kg, p.o.) | Final Tumor Volume (mm³ ± SD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 25 | 650 ± 95 | 48.0 |

| This compound | 50 | 375 ± 70 | 70.0 |

3.1.3 Visualization: In Vivo Xenograft Study Workflow

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the PI3K signaling pathway. It exhibits significant cytotoxic activity against a panel of human cancer cell lines in vitro, particularly those with PIK3CA mutations. The mechanism of action was confirmed to involve the induction of G1 cell cycle arrest and apoptosis, driven by the direct inhibition of the PI3K/AKT/mTOR signaling cascade.

Furthermore, in vivo studies using a human breast cancer xenograft model confirmed the agent's potent antitumor efficacy. This compound produced significant, dose-dependent tumor growth inhibition at well-tolerated doses.[10][11]

Collectively, these robust preclinical findings underscore the therapeutic potential of this compound. The favorable efficacy and safety profile warrants further investigation and supports its advancement into clinical development as a targeted therapy for cancers with a dysregulated PI3K pathway.

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpbs.com [ijpbs.com]

- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.manchester.ac.uk [documents.manchester.ac.uk]

Initial Cytotoxicity Screening of Antitumor Agent-101 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preliminary assessment of a novel compound's cytotoxic potential against various cancer cell lines is a foundational step in preclinical drug development.[1] This initial screening provides critical insights into the agent's efficacy, potency, and selectivity, guiding further investigation and optimization.[2][3] This technical guide outlines the core methodologies for conducting an initial cytotoxicity screening of a hypothetical compound, Antitumor agent-101, presenting the data in a clear, comparative format and detailing the experimental protocols for key assays. The objective is to provide a comprehensive resource for researchers embarking on the in vitro evaluation of new anticancer agents.[4]

The primary endpoint of this initial screening is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a crucial measure of a drug's potency.[5][6] A lower IC50 value indicates a more potent compound.[5] By screening the agent against a panel of cancer cell lines from different tissue origins, a preliminary understanding of its spectrum of activity can be established.[7]

This guide will focus on three widely used colorimetric assays for determining cytotoxicity: the MTT, SRB, and LDH assays.[8][9][10] Each assay relies on a different cellular parameter to assess cell viability, providing a multi-faceted view of the compound's effect. The MTT assay measures mitochondrial metabolic activity, the SRB assay quantifies total cellular protein, and the LDH assay detects plasma membrane damage through the release of lactate dehydrogenase.[10][11]

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of four human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and HepG2 (hepatocellular carcinoma). The IC50 values were determined after 48 hours of continuous exposure to the compound.

Table 1: IC50 Values (µM) of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | MTT Assay | SRB Assay | LDH Assay |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 15.2 ± 2.1 | 25.8 ± 3.5 |

| A549 | Lung Carcinoma | 8.2 ± 1.1 | 9.8 ± 1.5 | 18.9 ± 2.7 |

| HeLa | Cervical Adenocarcinoma | 25.6 ± 3.2 | 28.1 ± 3.9 | 45.3 ± 5.1 |

| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.5 | 21.4 ± 2.8 | 38.7 ± 4.6 |

Values are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

General Cell Culture

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[14]

-

The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9]

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound and incubate for 48 hours.

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[11]

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]

-

Shake the plate on an orbital shaker for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.[9]

-

Calculate cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10][16]

Protocol:

-

Seed cells in a 96-well plate as previously described.

-

Treat cells with various concentrations of this compound and incubate for 48 hours.

-

Prepare controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation.[17]

-

Background control: Culture medium without cells.

-

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[17]

-

Add 50 µL of a stop solution to each well.[17]

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to determine the background absorbance.[17]

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

-

Mandatory Visualizations

Caption: Experimental workflow for cytotoxicity screening.

Caption: Hypothetical signaling pathway affected by Agent-101.

Discussion

The initial cytotoxicity screening of this compound reveals differential sensitivity across the tested cancer cell lines. The lower IC50 values observed in the A549 lung carcinoma cell line suggest a higher potency against this particular cancer type. Conversely, the HeLa cervical cancer cell line appears to be the most resistant to the cytotoxic effects of the compound. The consistent trend across the three different assays, which measure distinct cellular parameters, strengthens the validity of these initial findings.

The MTT and SRB assays, which indirectly measure cell number through metabolic activity and protein content respectively, yielded comparable IC50 values. The LDH assay, which directly measures cell membrane integrity, consistently produced higher IC50 values. This discrepancy may suggest that at lower concentrations, this compound induces a cytostatic effect (inhibition of proliferation) or metabolic impairment rather than immediate cell lysis.

The hypothetical signaling pathway diagram illustrates a potential mechanism of action for this compound, targeting the PI3K/Akt survival pathway. Many anti-cancer drugs target this pathway to induce apoptosis.[18] By inhibiting Akt, the agent could relieve the inhibition of pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade and subsequent programmed cell death. Further mechanistic studies, such as Western blotting for key signaling proteins and apoptosis assays (e.g., Annexin V staining), would be required to validate this hypothesis.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 5. The Importance of IC50 Determination | Visikol [visikol.com]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. canvaxbiotech.com [canvaxbiotech.com]

- 16. LDH cytotoxicity assay [protocols.io]

- 17. cellbiologics.com [cellbiologics.com]

- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Testing of Antitumor Agent-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of Antitumor agent-101, a novel investigational compound. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its preclinical and formulation development. The guide adheres to the principles set forth by the International Council for Harmonisation (ICH) and other regulatory bodies. It is intended to serve as a practical resource for researchers and drug development professionals involved in the characterization of new chemical entities in oncology.

Introduction

This compound has been identified as a derivative of tetracaine with demonstrated anticancer activity.[1] Preliminary studies indicate its potential mechanism of action involves the modulation of the PI3K/PTEN/FoXO signaling pathway.[1] As with any new drug candidate, a thorough understanding of its physicochemical properties is paramount for advancing it through the development pipeline. Solubility and stability are critical quality attributes that influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.

This guide details the requisite experimental protocols for a comprehensive assessment of the solubility and stability profile of this compound.

Solubility Assessment

A comprehensive solubility profile is essential for guiding formulation development, from early-stage in vitro and in vivo studies to the final dosage form.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

This method determines the saturation solubility of a compound under equilibrium conditions.

Materials:

-

This compound

-

A range of aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, etc.)

-

Relevant organic solvents (e.g., ethanol, methanol, DMSO, PEG 400)

-

Co-solvent mixtures (e.g., water/ethanol, water/PEG 400)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples for the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Experimental Protocol: Kinetic Solubility

This high-throughput method provides a rapid assessment of solubility, which is particularly useful during early discovery phases.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO stock solutions to the corresponding wells of the plate containing the aqueous buffer.

-

Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation: Solubility of this compound

Disclaimer: The following tables contain placeholder data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent System | pH | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | > 10 |

| Acetate Buffer | 4.5 | 5.2 ± 0.3 |

| Phosphate Buffer | 6.8 | 1.8 ± 0.1 |

| Phosphate-Buffered Saline | 7.4 | 0.9 ± 0.1 |

| Water | ~7.0 | 1.1 ± 0.2 |

| Ethanol | N/A | > 20 |

| Methanol | N/A | > 20 |

| DMSO | N/A | > 50 |

| PEG 400 | N/A | > 30 |

| 20% Ethanol in Water | N/A | 8.5 ± 0.5 |

Table 2: Kinetic Solubility of this compound

| Method | Aqueous Medium | Kinetic Solubility (µM) |

| Nephelometry | PBS, pH 7.4 | 150 |

Stability Testing

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Workflow: Stability Testing

References

The Multi-Faceted Anti-Cancer Effects of AT-101: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-101, the (-)-enantiomer of gossypol, is a promising small molecule inhibitor with demonstrated anti-cancer properties across a range of malignancies. Derived from cottonseed, this polyphenolic compound functions as a BH3 mimetic, targeting the Bcl-2 family of anti-apoptotic proteins and thereby lowering the threshold for programmed cell death. Extensive preclinical and clinical investigations have revealed that AT-101's therapeutic potential extends beyond direct apoptosis induction, involving the modulation of critical cancer cell signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of action of AT-101, with a focus on its effects on the PI3K/AKT/mTOR, MAPK/ERK, and SAPK/JNK signaling cascades. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the agent's complex interactions within the cancer cell.

Quantitative Efficacy of AT-101

The cytotoxic and pro-apoptotic effects of AT-101 have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose- and time-dependent inhibition of cell survival.

Table 1: IC50 Values of AT-101 in Malignant Mesothelioma (MM) Cell Lines

| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MM-B1 | 9.30 | 5.59 |

| H-Meso-1 | 9.24 | 2.66 |

| MM-F1 | 9.32 | 5.10 |

| #40a (murine) | 5.44 | 3.87 |

Table 2: Modulation of Apoptotic and Signaling Proteins by AT-101

| Protein | Cancer Type | Treatment | Effect | Fold Change (approx.) |

| Bax/Bcl-2 ratio | Malignant Mesothelioma | 12.5 µM AT-101 for 48h | Increased | Varies by cell line |

| Cleaved Caspase-3 | Pancreatic Cancer | 10 µM Gossypol for 24h | Increased | ~8-fold |

| Bax/Bcl-2 ratio | Pancreatic Cancer | 10 µM Gossypol for 24h | Increased | ~1.5-fold |

| p-ERK1/2 | Malignant Mesothelioma | 12.5 µM AT-101 for 48h | Affected | Varies by cell line |

| p-AKT | Malignant Mesothelioma | 12.5 µM AT-101 for 48h | Affected | Varies by cell line |

| p-JNK1/2 | Malignant Mesothelioma | 12.5 µM AT-101 for 48h | Stimulated | Varies by cell line |

| NOXA mRNA | Carcinoma Cell Lines | 10 µM AT-101 for 6h | Increased | Varies by cell line |

| GADD45A mRNA | Triple-Negative Breast Cancer | 25 µM Gossypol for 24h | Upregulated | Significant increase |

| TNFRSF9 mRNA | Triple-Negative Breast Cancer | 25 µM Gossypol for 24h | Upregulated | Significant increase |

| BNIP3 mRNA | Triple-Negative Breast Cancer | 25 µM Gossypol for 24h | Upregulated | Significant increase |

| BIRC5 (Survivin) mRNA | Triple-Negative Breast Cancer | 20-25 µM Gossypol for 24h | Downregulated | >90% repression |

Core Mechanism of Action: Induction of Apoptosis

AT-101 primarily functions by inducing apoptosis in cancer cells. This is achieved through its action as a BH3 mimetic, which inhibits anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. This inhibition leads to the activation of the intrinsic apoptotic pathway, characterized by the increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP-1. Furthermore, AT-101 has been shown to induce the expression of the pro-apoptotic protein NOXA, which selectively inhibits the anti-apoptotic protein MCL1.

Methodological & Application

Application Notes: Protocol for Using Antitumor Agent-101 in Cell Culture Experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction